tetramethyl 9a-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate
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Overview
Description
Tetramethyl 9a-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate is a complex organic compound belonging to the quinolizine family This compound is characterized by its unique structure, which includes a quinolizine core with four carboxylate groups and a phenyl group at the 9a position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 9a-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle the chemicals involved. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 9a-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Tetramethyl 9a-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of tetramethyl 9a-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate
- Tetramethyl (9aS)-6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate
Uniqueness
Tetramethyl 9a-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21NO8 |
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Molecular Weight |
439.4 g/mol |
IUPAC Name |
tetramethyl 9a-phenylquinolizine-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C23H21NO8/c1-29-19(25)15-16(20(26)30-2)18(22(28)32-4)24-13-9-8-12-23(24,17(15)21(27)31-3)14-10-6-5-7-11-14/h5-13H,1-4H3 |
InChI Key |
JKGMSPFWGUCRDW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2(C=CC=CN2C(=C1C(=O)OC)C(=O)OC)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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